molecular formula C10H10BrNO B1381616 4-Bromo-2-isopropoxybenzonitrile CAS No. 1369898-82-7

4-Bromo-2-isopropoxybenzonitrile

Cat. No. B1381616
M. Wt: 240.1 g/mol
InChI Key: UVNQIMNRAKEMJH-UHFFFAOYSA-N
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Description

“4-Bromo-2-isopropoxybenzonitrile” is a chemical compound with the molecular formula C10H10BrNO . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-isopropoxybenzonitrile” consists of 10 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .

Scientific Research Applications

Synthesis and Intermediate Applications

  • The compound has been utilized as an important intermediate in the synthesis of various biologically active compounds. For instance, a study detailed the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, an intermediate in many biologically active compounds such as febuxostat, from commercially available precursors through bromination, oxyalkylation, and thioamidation processes. The total yield of this synthesis process was reported to be 49.2% (Wang et al., 2016).

Environmental Degradation and Toxicology

  • The degradation and environmental fate of bromoxynil, a halogenated aromatic nitrile herbicide related to the compound , were studied under various anaerobic conditions. It was found that bromoxynil is degraded under methanogenic, sulfidogenic, and Fe(III)-reducing conditions but remained stable under denitrifying conditions. This study provides insights into the biodegradation pathways of halogenated aromatic nitriles in the environment (Knight et al., 2003).

Theoretical and Spectroscopic Investigations

  • An experimental and theoretical study focused on 4-Bromo-3-methylbenzonitrile, closely related to 4-Bromo-2-isopropoxybenzonitrile, examined its electronic structure, vibrational properties, and other characteristics using Density Functional Theory (DFT). The study provided detailed insights into the molecular geometry, vibrational frequencies, and thermodynamic properties of the compound, which can be relevant for understanding similar brominated benzonitriles (Shajikumar & Raman, 2018).

Material Properties and Crystallography

  • Research into the bending properties of 4-halobenzonitrile crystals, which include derivatives similar to 4-Bromo-2-isopropoxybenzonitrile, revealed insights into their mechanical flexibility and crystal structure. This study could have implications for the development of new materials with tailored mechanical properties (Veluthaparambath et al., 2022).

Future Directions

While specific future directions for “4-Bromo-2-isopropoxybenzonitrile” are not available, brominated compounds are of significant interest in the field of organic synthesis. They are used in the fabrication and development of good-quality nonlinear organic optical (NLO) materials .

properties

IUPAC Name

4-bromo-2-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNQIMNRAKEMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-isopropoxybenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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